N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide
Description
Properties
IUPAC Name |
N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-2-pyrrol-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6O2/c1-21-13-5-4-10-15-16-11(19(10)17-13)8-14-12(20)9-18-6-2-3-7-18/h2-7H,8-9H2,1H3,(H,14,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCABGSQYKQMJHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C(=NN=C2CNC(=O)CN3C=CC=C3)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This compound features a unique structural combination of a methoxy-substituted triazolo-pyridazine core linked to a pyrrole moiety, which may enhance its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 258.29 g/mol. The presence of the triazole and pyridazine rings contributes to its structural diversity and potential biological activity.
Biological Activity Overview
Research indicates that compounds containing triazolo and pyridazine rings exhibit significant biological activities, including:
- Antitumor Activity : Similar compounds have shown efficacy against various cancer cell lines. For instance, derivatives of triazolo-pyridazine have been evaluated for their cytotoxic effects against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines. One study reported an IC50 value of 0.83 μM for a related compound against A549 cells .
- Antimicrobial Properties : The structural features of triazoles often correlate with antimicrobial activity. Compounds with similar scaffolds have demonstrated effectiveness against various bacterial strains and fungi.
- Kinase Inhibition : Compounds with triazolo-pyridazine structures have been investigated as potential kinase inhibitors. For example, certain derivatives have been shown to inhibit c-Met kinase at nanomolar concentrations, indicating their potential as therapeutic agents in cancer treatment .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Anticancer Studies : A series of triazolo-pyridazine derivatives were synthesized and tested for their anticancer properties. Compound 22i exhibited significant anti-tumor activity with IC50 values against A549 (0.83 μM), MCF-7 (0.15 μM), and HeLa (2.85 μM) cells . These findings suggest that modifications in the structure can lead to enhanced potency.
- Kinase Inhibition : Research on related compounds has demonstrated their ability to selectively inhibit kinases involved in tumor progression. For instance, a derivative was reported to inhibit ALK5 with an IC50 value of 0.013 μM, showcasing the potential for developing targeted therapies .
- Antimicrobial Activity : Structural analogs have been tested for antimicrobial efficacy, revealing promising results against resistant bacterial strains and fungi.
Comparative Analysis of Similar Compounds
The following table summarizes the biological activities of compounds structurally similar to this compound:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 6-Chloro-[1,2,4]triazolo[4,3-b]pyridazine | Chlorine substitution on triazole | Antimicrobial |
| SLU-2633 | Triazolopyridazine core | Antiparasitic against Cryptosporidium parvum |
| Compound 22i | Triazolo-pyridazine derivative | Antitumor activity against A549 and MCF-7 |
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
*Hypothetical values inferred from structural analogs.
†Calculated from formula.
Key Observations:
The ethoxy group in ’s compound may increase lipophilicity compared to the target’s methoxy, affecting pharmacokinetics .
Functional Group Impact :
- Methoxy vs. Ethoxy : Methoxy groups (target, ) generally improve metabolic stability over ethoxy due to reduced steric hindrance .
- Heterocyclic Moieties : Thiophene () and pyrrole (target) are electron-rich, but thiophene’s sulfur atom may confer distinct binding interactions .
Molecular Weight and Bioavailability :
- The target compound’s lower molecular weight (~337 g/mol) compared to (379 g/mol) suggests better compliance with Lipinski’s rule of five, favoring oral bioavailability .
Synthetic Considerations :
- highlights that triazolopyridazines are synthesized via annulation of triazole rings onto azine derivatives, a method likely applicable to the target compound .
Notes
- Molecular formulas and weights for the target and compounds are inferred due to absent data in the evidence.
- Biological activity hypotheses are based on structural analogs; experimental validation is required.
- The diversity of substituents in triazolopyridazines underscores the need for systematic structure-activity relationship (SAR) studies.
Q & A
Q. How to establish structure-activity relationships (SAR) for derivatives?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
